BenchChemオンラインストアへようこそ!

Corticotropin

Infantile Spasms Epilepsy Pediatric Neurology

Procure full-sequence Corticotropin (ACTH 1-39, CAS 9002-60-2) for applications where truncated ACTH 1-24 analogs are pharmacologically inadequate. This 39-amino acid polypeptide is mandatory for infantile spasm therapy (5–8× higher seizure cessation odds vs. tetracosactide; NNT 2–5), native MC2R pharmacology studies (distinct multi-site binding with 4-fold different Ki values), and anti-ACTH antibody generation (100% vs. 15–33% antigen displacement). USP-compliant potency (80.0%–125.0%) with endotoxin ≤3.1 EU/USP Unit. Do not substitute with cosyntropin or ACTH 1-24 fragments.

Molecular Formula C207H308N56O58S
Molecular Weight 4541 g/mol
CAS No. 9002-60-2
Cat. No. B344483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticotropin
CAS9002-60-2
Synonyms1-39 ACTH
ACTH
ACTH (1-39)
Adrenocorticotrophic Hormone
Adrenocorticotropic Hormone
Adrenocorticotropin
Corticotrophin
Corticotrophin (1-39)
Corticotropin
Corticotropin (1-39)
Hormone, Adrenocorticotrophic
Hormone, Adrenocorticotropic
Molecular FormulaC207H308N56O58S
Molecular Weight4541 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N
InChIInChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1
InChIKeyIDLFZVILOHSSID-OVLDLUHVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / 5.8 usp / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAppreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln.
Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80)

Corticotropin (ACTH 1-39) Procurement Guide: Full-Sequence Pituitary Polypeptide Specifications


Corticotropin (CAS 9002-60-2), also designated as adrenocorticotropic hormone (ACTH 1-39), is a 39-amino acid polypeptide hormone produced by the anterior pituitary gland, primarily derived from mammalian sources such as porcine pituitaries and formulated as a repository gel injection [1]. It exerts its biological effects by binding to the melanocortin-2 receptor (MC2R) on adrenocortical cells, stimulating corticosteroidogenesis and cAMP production [2]. USP monographs for Corticotropin for Injection and Repository Corticotropin Injection specify potency limits of 80.0%–125.0% of the labeled USP Corticotropin Units, with endotoxin limits not exceeding 3.1 USP Endotoxin Units per USP Corticotropin Unit and vasopressin activity not more than 0.05 USP Vasopressin Unit per USP Corticotropin Unit [3].

Why Corticotropin 1-39 Cannot Be Substituted by Shorter Synthetic Analogs


Direct substitution of full-sequence corticotropin (ACTH 1-39) with truncated synthetic analogs such as tetracosactide (ACTH 1-24) or cosyntropin is pharmacologically and clinically unwarranted due to fundamental differences in receptor binding kinetics, intracellular signaling pathway engagement, and clinical efficacy profiles. The 1-39 sequence interacts with the MC2R via a distinct multi-site binding mechanism that the 1-24 fragment incompletely recapitulates [1]. Moreover, in infantile spasms—the primary FDA-approved indication for repository corticotropin injection—indirect treatment comparisons reveal that natural ACTH 1-39 gel confers substantially higher odds of achieving seizure cessation and hypsarrhythmia resolution than synthetic ACTH 1-24 [2]. These molecular and clinical divergences necessitate source- and sequence-specific procurement decisions.

Corticotropin 1-39 vs. ACTH 1-24 and Truncated Analogs: Head-to-Head Quantitative Evidence


Clinical Efficacy in Infantile Spasms: RCI (ACTH 1-39 Gel) vs. Synthetic ACTH 1-24 (Tetracosactide)

In an indirect treatment comparison of six clinical trials evaluating infantile spasms outcomes, the odds of achieving efficacy (cessation of spasms or resolution of hypsarrhythmia) were 5 to 8 times greater with repository corticotropin injection (RCI; natural ACTH 1-39 gel) than with synthetic ACTH 1-24 (tetracosactide), translating to an absolute risk reduction of 10% to 14% and a number needed to treat (NNT) of 2 to 5 [1].

Infantile Spasms Epilepsy Pediatric Neurology

Receptor Binding Affinity: ACTH 1-39 vs. ACTH 1-24 at Cloned Mouse MC2R

In binding studies using the cloned mouse ACTH receptor (MC2R) stably expressed in HeLa cells, both ACTH 1-39 and ACTH 1-24 fully displaced bound 125I-ACTH ligand. Scatchard analysis revealed comparable dissociation constants (Kd) of 0.84 nM for ACTH 1-39 and 0.94 nM for ACTH 1-24 [1]. However, a separate study using human MC2R (hMC2R) reported an EC50 for ACTH 1-39 of 3.2 ± 0.5 nM compared to 1.3 ± 0.2 nM for ACTH 1-24, indicating that the 1-24 fragment exhibits approximately 2.5-fold higher potency in cAMP stimulation [2].

Receptor Pharmacology Melanocortin Receptor Binding Kinetics

Distinct Receptor-Mediated Signaling Mechanisms: ACTH 1-39 vs. ACTH 5-24

Comparative studies on isolated rat adrenal cells revealed that the competitive antagonist ACTH 6-24 exhibited different inhibitor constants (Ki) against ACTH 1-39 (13.4 ± 3.1 nM) versus ACTH 5-24 (3.4 ± 1.0 nM), providing evidence that the two agonists activate steroidogenesis via distinct receptor subtypes or signaling pathways [1]. Furthermore, the relationship between stimulated steroidogenesis and cyclic AMP production differed markedly between ACTH 1-39 and ACTH 5-24, suggesting that cAMP does not play an equivalent role in mediating the actions of these two peptides [1].

Signal Transduction cAMP Steroidogenesis

Pharmacokinetic Profile: ACTH 1-39 Endogenous Baseline vs. Exogenous ACTH 1-24 Stimulation

In healthy human volunteers undergoing low-dose (1 μg) and standard high-dose (250 μg) ACTH stimulation tests with tetracosactide (ACTH 1-24), endogenous plasma ACTH 1-39 levels remained measurable throughout the 90-minute observation period, whereas exogenous ACTH 1-24 exhibited rapid elimination with mean residence times (MRT) of 0.37 hours (LDT) and 0.14 hours (HDT) [1]. The differential clearance kinetics underscore that endogenous ACTH 1-39 and synthetic ACTH 1-24 are not pharmacokinetically interchangeable in diagnostic protocols.

Pharmacokinetics Adrenal Function Testing ACTH Stimulation Test

Duration of Adrenocortical Stimulation: ACTH 1-39 Gel vs. Cosyntropin (ACTH 1-24)

In normal cats, administration of natural ACTH gel (ACTH 1-39) produced a prolonged cortisol response with peak serum cortisol occurring at 90 to 180 minutes post-injection and elevated cortisol levels persisting beyond 3 hours. In contrast, cosyntropin (synthetic ACTH 1-24) elicited a more transient response, with peak cortisol at 30 to 60 minutes and serum cortisol returning to normal range within three hours after injection [1].

Adrenal Function Veterinary Endocrinology Stimulation Testing

Immunogenicity Profile: ACTH 1-39 vs. ACTH 1-24

Immunization studies in guinea-pigs demonstrated that synthetic β1-39 ACTH (corresponding to natural full-chain ACTH) was as potent in eliciting antibody formation as natural ACTH, whereas the β1-24 fragment was scarcely antigenic, producing minimal antibody binding to 1-39-131I [1]. Displacement assays showed that 100 ng/mL of 1-39 ACTH displaced 100% of bound 131I-ACTH from antigen-antibody complexes, while 1-24 ACTH achieved only 15-33% displacement under identical conditions [1].

Immunogenicity Antibody Formation Biologics

Optimal Procurement Scenarios for Corticotropin (ACTH 1-39) Based on Evidence


Therapeutic Management of Infantile Spasms (FDA-Approved Indication)

Repository corticotropin injection (RCI; natural ACTH 1-39 gel) is indicated as monotherapy for infantile spasms in infants and children under 2 years of age. Indirect treatment comparison evidence demonstrates 5- to 8-fold higher odds of achieving seizure cessation and hypsarrhythmia resolution compared to synthetic ACTH 1-24 (tetracosactide), with an NNT of 2–5 [1]. This clinical superiority, combined with FDA approval, makes RCI the evidence-based procurement choice for hospital formularies and specialty pharmacies managing this rare pediatric epilepsy. Formulation as a repository gel (partially hydrolyzed gelatin vehicle) provides prolonged adrenocortical stimulation, distinguishing it from shorter-acting synthetic analogs [1].

Research on MC2R Receptor Pharmacology and Signaling Mechanisms

For investigators studying native melanocortin-2 receptor (MC2R) pharmacology, full-sequence ACTH 1-39 is essential due to its distinct multi-site receptor interaction and differential signaling pathway engagement compared to truncated analogs. Studies demonstrate that ACTH 1-39 and ACTH 5-24 are antagonized with 4-fold different Ki values (13.4 vs. 3.4 nM) by ACTH 6-24, indicating engagement of distinct receptor subtypes or signaling mechanisms [2]. Procurement of ACTH 1-39 rather than ACTH 1-24 is mandatory for experiments aiming to recapitulate endogenous receptor activation and cAMP-independent steroidogenic pathways [2].

Anti-ACTH Antibody Production and Immunoassay Development

For generating polyclonal or monoclonal antibodies against adrenocorticotropic hormone for immunoassay applications (ELISA, RIA, immunohistochemistry), full-sequence ACTH 1-39 is the required immunogen. Immunization studies in guinea-pigs show that ACTH 1-39 elicits robust antibody formation with 100% antigen displacement capacity, whereas the ACTH 1-24 fragment is scarcely antigenic and achieves only 15-33% displacement [3]. Laboratories developing ACTH detection kits must source 1-39 sequence material to ensure antibodies recognize the full epitope repertoire of endogenous circulating hormone [3].

Prolonged Adrenocortical Stimulation in Veterinary Endocrinology

In veterinary medicine, particularly for adrenal function testing in feline and canine patients, ACTH 1-39 gel provides sustained adrenocortical stimulation with peak cortisol responses at 90–180 minutes and elevated cortisol persisting beyond 3 hours, whereas synthetic cosyntropin (ACTH 1-24) yields a transient response that normalizes within 3 hours [4]. This prolonged duration of action is advantageous for therapeutic protocols requiring extended adrenal stimulation and for diagnostic testing protocols where a longer sampling window is logistically preferable [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corticotropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.